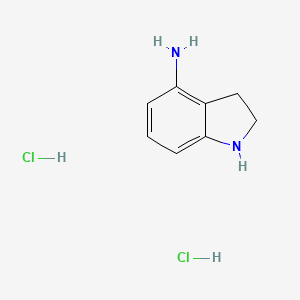
Indolin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolin-4-amine dihydrochloride is a chemical compound that belongs to the indoline family. this compound is characterized by its unique structure, which consists of a benzene ring fused with a five-membered nitrogenous ring, forming a two-ring heterocyclic system
Preparation Methods
The synthesis of indolin-4-amine dihydrochloride can be achieved through several methods:
Reduction from Indole: One traditional method involves the reduction of indole to produce indoline derivatives.
Intramolecular Diels–Alder Synthesis: This method involves the cycloaddition of a diene and a dienophile within the same molecule to form the indoline structure.
Catalytic Synthesis: Catalytic methods, including the use of transition metals, can facilitate the formation of indoline derivatives.
Stereoselective Syntheses: These methods are more suitable for producing specific isomers of indoline.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Indolin-4-amine dihydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Indolin-4-amine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of indolin-4-amine dihydrochloride involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Indolin-4-amine dihydrochloride can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar indole nucleus and exhibit diverse biological activities.
Indoline Derivatives: Compounds like indoline-2-carboxylate and indoline-3-carboxylate have similar structures and properties.
The uniqueness of this compound lies in its specific structure and the range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C8H12Cl2N2 |
|---|---|
Molecular Weight |
207.10 g/mol |
IUPAC Name |
2,3-dihydro-1H-indol-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H10N2.2ClH/c9-7-2-1-3-8-6(7)4-5-10-8;;/h1-3,10H,4-5,9H2;2*1H |
InChI Key |
PNTWHOPPRXELAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=CC(=C21)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


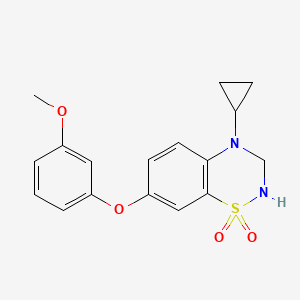
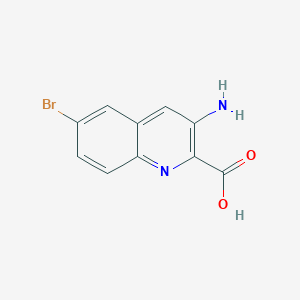
![6-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13652025.png)
![2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-3H-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B13652028.png)
![1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13652033.png)
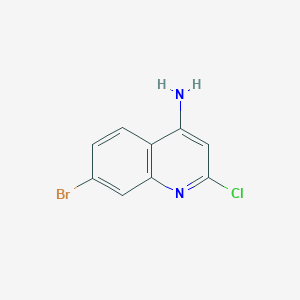
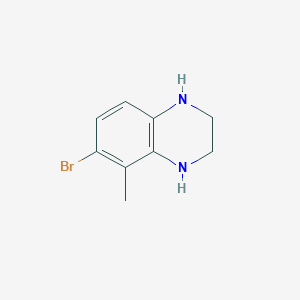
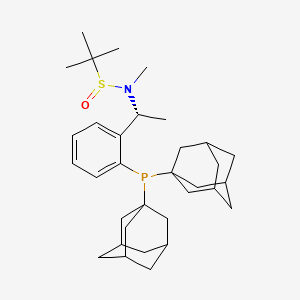
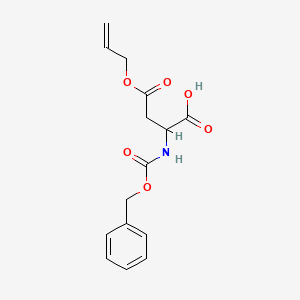
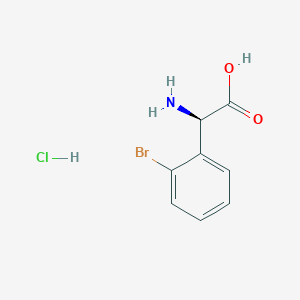
![tert-Butyl 4-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652068.png)
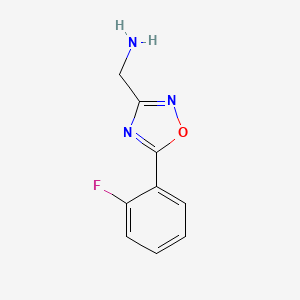
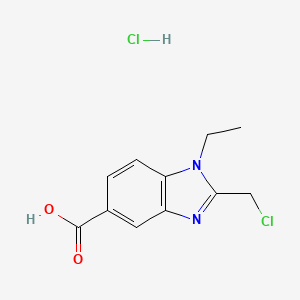
![1-Methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B13652081.png)
